molecular formula C20H16N4O2 B5712676 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

Cat. No. B5712676
M. Wt: 344.4 g/mol
InChI Key: YMFCRONRMWBXJE-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide, also known as FMBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as material science, biochemistry, and pharmacology. FMBA is an organic molecule with a molecular weight of 372.4 g/mol and a chemical formula of C22H18N4O2.

Scientific Research Applications

3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has been extensively studied for its potential applications in various fields such as material science, biochemistry, and pharmacology. In material science, 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has been used as a UV-absorbing agent in the production of plastic materials such as polycarbonate and polyethylene terephthalate. In biochemistry, 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has been used as a fluorescent probe for the detection of proteins and nucleic acids. In pharmacology, 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in the regulation of cell growth and survival. 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide can inhibit the proliferation of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is its potential as a fluorescent probe for the detection of proteins and nucleic acids in biochemistry experiments. 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is also relatively easy to synthesize and purify, making it a cost-effective option for research labs. However, one limitation of 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide. One area of research could focus on the development of more efficient synthesis methods for 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide that can produce higher yields and purities. Another area of research could focus on the optimization of 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide as a UV-absorbing agent in plastic materials. In addition, further studies could be conducted to investigate the potential of 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide as an anticancer agent and to explore its mechanism of action in more detail.

Synthesis Methods

The synthesis of 3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide involves the reaction of 2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid with furfurylamine and acryloyl chloride in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide. The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide under reflux conditions for several hours. After the completion of the reaction, the product is purified by column chromatography or recrystallization.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-4-7-16(8-5-14)24-22-18-10-6-15(13-19(18)23-24)21-20(25)11-9-17-3-2-12-26-17/h2-13H,1H3,(H,21,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFCRONRMWBXJE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Furan-2-yl-N-(2-p-tolyl-2H-benzotriazol-5-yl)-acrylamide

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